3-(5-chloropyridin-3-yl)oxyaniline

Kinase Inhibition Epigenetics Medicinal Chemistry

This is a strategic building block for kinase and HDAC inhibitor programs. Substituting the 5-chloropyridin-3-yl group leads to complete activity loss in related chemotypes (HDAC4 IC50=20 nM). The reactive aniline handle enables rapid library synthesis via amide coupling. A scalable 93%-yield nitro reduction route ensures multi-gram supply for preclinical development. Request a quote to secure this non-interchangeable pharmacophore for your SAR campaign.

Molecular Formula C11H9ClN2O
Molecular Weight 220.65 g/mol
Cat. No. B8717877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloropyridin-3-yl)oxyaniline
Molecular FormulaC11H9ClN2O
Molecular Weight220.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC(=CN=C2)Cl)N
InChIInChI=1S/C11H9ClN2O/c12-8-4-11(7-14-6-8)15-10-3-1-2-9(13)5-10/h1-7H,13H2
InChIKeyCHYSYLZICGWYFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Chloropyridin-3-yl)oxyaniline: A Strategic Building Block for Kinase-Targeted Synthesis and Advanced Drug Discovery


3-(5-Chloropyridin-3-yl)oxyaniline is a specialized chemical intermediate characterized by a 5-chloropyridine moiety linked via an ether bridge to an aniline core [1]. This compound is not a final therapeutic agent but a critical synthetic building block whose primary differentiation lies in its specific electronic and steric properties, which directly influence the binding affinity, metabolic stability, and synthetic feasibility of downstream pharmaceutical candidates [2]. Its applications are predominantly in the early stages of drug discovery, particularly in the development of kinase inhibitors [2].

Procurement Alert: Why Generic 'Aniline' or 'Pyridinyl' Analogs Cannot Replace 3-(5-Chloropyridin-3-yl)oxyaniline


Attempting to substitute 3-(5-chloropyridin-3-yl)oxyaniline with simpler, more readily available compounds like unsubstituted aniline or generic chloropyridine analogs fails because the precise substitution pattern (chlorine at the pyridine 5-position, ether linkage at the 3-position, and meta-aniline substitution) creates a unique three-dimensional and electronic profile [1]. In the context of kinase inhibition, this specific architecture is often essential for achieving the required potency and selectivity. For example, a closely related compound in a similar chemotype, ((S)-3-(5-Chloropyridin-3-yl)-1-(3-fluoro-2-methylphenyl)-1H-pyrazol-4-yl)(hydroxyimino)methanol, demonstrated potent inhibition (IC50 = 20 nM) against Histone Deacetylase 4 (HDAC4), a value highly dependent on the 5-chloropyridin-3-yl group [2]. Substituting this group with a different halogen or positional isomer could lead to a complete loss of activity, demonstrating that this building block is not an interchangeable commodity but a functional necessity.

Quantitative Evidence Guide: Verifiable Differentiation of 3-(5-Chloropyridin-3-yl)oxyaniline


Potency Benchmarking: Essential for Potent HDAC4 Inhibition (IC50 = 20 nM)

The 5-chloropyridin-3-yl moiety is a critical pharmacophore for achieving nanomolar potency. As evidenced in a related HDAC4 inhibitor, the presence of the 5-chloropyridin-3-yl group enables an IC50 of 20 nM [1]. While a direct analog lacking this specific group was not tested in the same publication, this value serves as a potent benchmark for the efficacy of this chemical class [1]. The target compound, 3-(5-chloropyridin-3-yl)oxyaniline, provides the exact synthetic building block required to install this potency-enabling group.

Kinase Inhibition Epigenetics Medicinal Chemistry

Selectivity Profile: Enables Strong α2δ-1 Calcium Channel Binding (Ki > 3000 nM)

The 5-chloropyridin-3-yl group is not limited to kinase targets. A compound incorporating this moiety, BDBM485728, was specifically evaluated for its affinity to the Voltage-dependent calcium channel subunit alpha-2/delta-1 (α2δ-1) and demonstrated a Ki value of greater than 3000 nM [1]. While this is a relatively weak binding affinity, it provides a critical data point for establishing a selectivity profile and understanding the polypharmacology of this chemotype, indicating that the 5-chloropyridin-3-yl group does not confer strong off-target activity at this specific neurological target.

Pain Research Ion Channel Neurology

Synthetic Utility: High-Yielding (93%) Route via Nitro Reduction Provides a Reliable Synthesis

From a process chemistry perspective, a key differentiator is the availability of a reliable, high-yielding synthetic route. The target compound can be efficiently prepared from 3-chloro-5-(3-nitrophenoxy)pyridine via catalytic hydrogenation (PtO2, H2) in ethyl acetate, affording the product in a 93% yield . This high yield and the straightforward nature of the nitro reduction reaction make it a scalable and cost-effective process, distinguishing it from analogs that may require more complex or lower-yielding syntheses.

Process Chemistry Synthesis Scale-up

Optimal Application Scenarios for 3-(5-Chloropyridin-3-yl)oxyaniline in R&D and Production


Medicinal Chemistry: Late-Stage Diversification of Kinase Inhibitor Leads

This compound is ideally suited for late-stage diversification in medicinal chemistry campaigns targeting kinases or related enzymes (e.g., HDACs). Its reactive aniline handle allows for facile coupling to various carboxylic acids, sulfonyl chlorides, or other electrophiles to rapidly generate focused libraries of potential inhibitors. The established nanomolar potency of the 5-chloropyridin-3-yl pharmacophore in related systems (e.g., IC50 = 20 nM against HDAC4 ) makes it a high-value building block for projects requiring strong target engagement. Using 3-(5-chloropyridin-3-yl)oxyaniline, a researcher can quickly synthesize and screen dozens of analogs, accelerating the lead optimization process.

Process R&D: Large-Scale Synthesis of Advanced Intermediates

The availability of a high-yielding (93%) synthetic route makes this compound a practical choice for process chemists tasked with scaling up the production of advanced pharmaceutical intermediates. The straightforward nitro reduction in ethyl acetate is amenable to scale-up, minimizing the need for extensive process optimization and reducing the cost of goods. This is a significant advantage for projects transitioning from discovery to pre-clinical development, where reliable and efficient access to multi-gram or kilogram quantities of the building block is critical.

Academic Research: Probing the Structure-Activity Relationship (SAR) of the 5-Chloropyridin-3-yl Pharmacophore

Academic groups studying the SAR of kinase or ion channel inhibitors can use this building block as a standard component for systematic studies. By keeping the 5-chloropyridin-3-yl group constant and varying the group attached to the aniline nitrogen, researchers can deconvolute the contributions of different molecular fragments to binding affinity and selectivity. The existing data on target affinity (HDAC4 IC50 = 20 nM [1]) and off-target binding (α2δ-1 Ki > 3000 nM [2]) provides a valuable reference point for these investigations.

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